molecular formula C11H22ClNO2 B3011704 (4As,8aR)-4a,8a-dimethoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrochloride CAS No. 2418594-65-5

(4As,8aR)-4a,8a-dimethoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrochloride

Cat. No. B3011704
CAS RN: 2418594-65-5
M. Wt: 235.75
InChI Key: LRTVQGZFCVLMLH-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4As,8aR)-4a,8a-dimethoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrochloride, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Novoa de Armas et al. (1999) explored the synthesis and structural analysis of novel bicyclic compounds derived from 3,4-dihydropyridones, including 4-aryl-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolines. This research provided insights into the molecular structure and conformation of octahydroquinolines through X-ray analysis and quantum chemical calculations (Novoa de Armas et al., 1999).

Synthesis of Derivatives

  • Hassaneen et al. (2012) reported on the synthesis of new derivatives of heterocyclic compounds containing pyridine, pyrimidine, and triazole ortho-fused to the isoquinoline moiety. This study contributes to the understanding of the chemical properties and potential applications of isoquinoline derivatives (Hassaneen et al., 2012).

Pharmacological Potential

  • A study by Carroll et al. (2005) synthesized N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines as opioid receptor pure antagonists. This research is significant for understanding the pharmacological potential of octahydroisoquinoline derivatives (Carroll et al., 2005).

Novel Applications in Synthesis

  • Bremner and colleagues (1986, 1989) conducted studies focusing on novel synthetic applications of isoquinoline derivatives. Their work includes the synthesis of [3]Benzazonino[8,7,6-abc]Carbazole and 8,13-dihydro-2-methoxy-4,6-ethanodibenz[c,f]azonine-5,7-dione, expanding the scope of isoquinoline-based chemical synthesis (Bremner et al., 1986), (Bremner et al., 1989).

Dopamine Receptor Research

  • Olson et al. (1981) described a hypothetical model of the interaction of antipsychotic drugs with the dopamine receptor, using rigid pyrrolo[2,3-g]isoquinoline derivatives. This study aids in understanding the role of isoquinoline derivatives in dopamine receptor modeling (Olson et al., 1981).

properties

IUPAC Name

(4aS,8aR)-4a,8a-dimethoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-13-10-5-3-4-6-11(10,14-2)9-12-8-7-10;/h12H,3-9H2,1-2H3;1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHAMTLDYWKWMC-VZXYPILPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCCCC1(CNCC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@]12CCCC[C@]1(CNCC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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